molecular formula C6H12N4 B017494 1H-1,2,4-Triazole-1-butanamine CAS No. 100468-21-1

1H-1,2,4-Triazole-1-butanamine

Cat. No.: B017494
CAS No.: 100468-21-1
M. Wt: 140.19 g/mol
InChI Key: CTGUMQCGJDHHNJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-butanamine is a heterocyclic compound containing a triazole ring and a butanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-butanamine can be synthesized through several methods. One common approach involves the substitution reaction between substituted benzyl bromides and 1H-1,2,4-triazole . Another method includes the reaction between 1,4-dibromobutane and phenol, followed by further substitution reactions . These reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-1-butanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-butanamine can be compared with other triazole derivatives such as:

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for further study and development.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGUMQCGJDHHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402621
Record name 1H-1,2,4-Triazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100468-21-1
Record name 1H-1,2,4-Triazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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